4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine
Description
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-(furan-2-ylmethyl)-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O4S/c21-17-11-5-4-10-16(17)18-23-20(28(24,25)15-8-2-1-3-9-15)19(27-18)22-13-14-7-6-12-26-14/h1-12,22H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWYBLMAPUFMAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3Cl)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine typically involves multi-step organic reactions. The starting materials often include 2-chlorobenzaldehyde, furan-2-carbaldehyde, and phenylsulfonyl chloride. The key steps may involve:
- Formation of an intermediate Schiff base by reacting 2-chlorobenzaldehyde with furan-2-carbaldehyde.
- Cyclization of the Schiff base to form the oxazole ring.
- Introduction of the phenylsulfonyl group through sulfonylation.
- Final amination to introduce the amine group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxazole ring or other functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Variations in the Sulfonyl Substituent
Key Insight : Substituting the sulfonyl group modulates electronic properties and steric bulk, impacting solubility and target affinity.
Variations in the N-Substituent
Key Insight : The N-substituent critically influences pharmacokinetics. Polar groups (e.g., morpholine) improve solubility, while aromatic groups (e.g., benzyl) enhance membrane permeability.
Core Heterocycle Modifications
Key Insight : Replacing oxazole with thiazole or thiadiazole alters electronic and conformational properties, affecting target selectivity and potency.
Biological Activity
4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine, also known by its CAS number 862793-21-3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
The molecular formula of this compound is with a molecular weight of 414.9 g/mol. Its structure features a benzenesulfonyl group, a chlorophenyl moiety, and a furan ring integrated into an oxazole framework, which are known to contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 862793-21-3 |
| Molecular Formula | C20H15ClN2O4S |
| Molecular Weight | 414.9 g/mol |
| Structure | Structure |
Antitumor Activity
Recent studies have indicated that compounds similar to 4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine exhibit significant antitumor properties. For example, related compounds have shown potent inhibitory effects on various cancer cell lines with IC50 values in the low micromolar range. Specifically, one study reported an IC50 value of 1.30 μM against HepG2 cells, suggesting strong antiproliferative activity .
The mechanism through which this compound exerts its biological effects appears to involve the inhibition of histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cell cycle and apoptosis. The inhibition of HDACs leads to increased acetylation of histones and non-histone proteins, promoting apoptosis and cell cycle arrest in cancer cells.
Analgesic Potential
Another area of interest is the compound's potential as an analgesic agent. The synthesis and evaluation of similar oxazole derivatives have indicated that they may modulate pain pathways effectively, providing a new avenue for pain management without the adverse effects commonly associated with traditional analgesics .
Case Studies
- Antiproliferative Assays : In vitro studies demonstrated that derivatives of this compound inhibited the growth of solid tumors significantly more than standard treatments. For instance, a derivative exhibited an IC50 value of 95.48 nM against HDAC3, highlighting its selectivity and potency as a therapeutic agent .
- Combination Therapy : Research has shown that combining this compound with other anticancer agents like taxol enhances overall efficacy. In experiments, low concentrations improved the anticancer activity of these agents significantly, indicating potential for combination therapies in clinical settings .
Toxicity and Safety
While promising results have emerged regarding the biological activity of this compound, it is crucial to assess its toxicity profile thoroughly. Current data indicate that it is intended for research purposes only and not for human therapeutic applications or veterinary use. Safety assessments are essential for understanding its pharmacokinetics and potential side effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine, and how can reaction conditions be optimized?
- Methodology : A multi-step synthesis is typically employed:
Sulfonamide Formation : React 2-chlorophenylamine with benzenesulfonyl chloride under basic conditions (e.g., pyridine) to form the sulfonamide intermediate.
Oxazole Cyclization : Use propargylamine or a furan-2-ylmethylamine derivative in a cyclization reaction with the sulfonamide intermediate. Catalytic acids (e.g., p-toluenesulfonic acid) and elevated temperatures (80–100°C) improve yields .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for isolation.
- Optimization : Reaction monitoring via TLC/HPLC ensures intermediate purity. Continuous flow reactors may enhance scalability and reproducibility .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be analyzed?
- Techniques :
- NMR : Confirm substituent positions via NMR (e.g., furan protons at δ 6.2–7.4 ppm, sulfonyl group deshielding effects) and NMR (oxazole C-2 at ~160 ppm) .
- IR : Detect sulfonyl S=O stretches (~1350–1150 cm) and oxazole ring vibrations (~1650 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H] and fragmentation patterns (e.g., loss of benzenesulfonyl group) .
Q. How can crystallographic tools like SHELX and ORTEP-3 aid in structural validation?
- Procedure :
Data Collection : Use single-crystal X-ray diffraction (SCXRD) to obtain intensity data.
Refinement : SHELX refines atomic coordinates, thermal parameters, and occupancy factors. ORTEP-3 generates graphical representations for bond angle/geometry validation .
Validation : Check for R-factors (<5%) and CCDC deposition compliance .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in biological activity data for analogs of this compound?
- Methodology :
Analog Synthesis : Modify substituents (e.g., replace 2-chlorophenyl with 4-fluorophenyl or vary the sulfonyl group).
Biological Assays : Test analogs for target binding (e.g., CRF receptor antagonism via cAMP inhibition assays) .
Data Analysis : Use statistical tools (e.g., ANOVA) to correlate substituent electronegativity (Cl vs. F) with activity. For example, 2-chlorophenyl may enhance lipophilicity and membrane permeability compared to fluorophenyl analogs .
Q. What computational strategies are effective in predicting the pharmacokinetic profile of this compound?
- Approaches :
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like CRF receptors. Focus on interactions between the sulfonyl group and Arg residues .
- ADMET Prediction : Employ SwissADME to estimate logP (~3.5), bioavailability (Lipinski rule compliance), and CYP450 metabolism risks .
Q. How can researchers address impurities or byproducts formed during large-scale synthesis?
- Solutions :
- Byproduct Identification : LC-MS/MS detects common impurities (e.g., des-chloro derivatives from incomplete substitution).
- Process Control : Adjust stoichiometry (1.2:1 sulfonyl chloride:amine ratio) and use scavengers (e.g., polymer-bound trisamine) to trap excess reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
